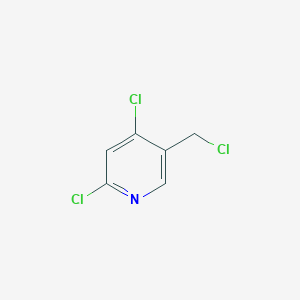
2,4-Dichloro-5-(chloromethyl)pyridine
Cat. No. B1586371
M. Wt: 196.5 g/mol
InChI Key: PZHIYZLLIBBPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04191831
Procedure details


20.2 g. of 2,4-dichloropyridin-5-methanol (0.11 mol.) and 150 ml. of phosphorus oxychloride are refluxed for 19 hours. Then the excess phosphorus oxychloride is removed in vacuo and ice is added to the residue. 5-Chloromethyl-2,4-dichloropyridine is filtered off, washed with water, dried in the desiccator over P2O5 and recrystallized from hexane; yield 17.95 g. (83%), m.p. 55°-56°.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH2:9]O)=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][CH2:9][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[N:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.11 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=C1)Cl)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the excess phosphorus oxychloride is removed in vacuo and ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
5-Chloromethyl-2,4-dichloropyridine is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in the desiccator over P2O5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC=1C(=CC(=NC1)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
